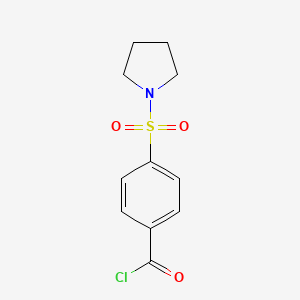

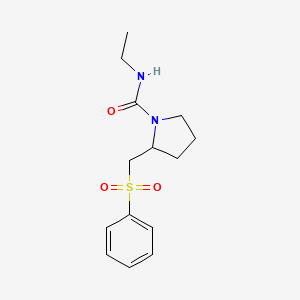

![molecular formula C17H17N3O2S B2383488 (2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-40-4](/img/structure/B2383488.png)

(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmaceutical Chemistry and Drug Development

a. Anticancer Agents: MPM derivatives have been investigated for their cytotoxic properties against cancer cells. Researchers have synthesized analogs of MPM and evaluated their efficacy in inhibiting tumor growth. These compounds may act through various mechanisms, such as interfering with cell cycle progression or inducing apoptosis.

b. Anti-Inflammatory Compounds: MPM-based molecules have shown anti-inflammatory activity by modulating key pathways involved in inflammation. Their ability to inhibit pro-inflammatory cytokines and enzymes makes them attractive candidates for developing novel anti-inflammatory drugs.

c. Antimicrobial Agents: MPM derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. These compounds could serve as leads for designing new antibiotics or antifungal agents.

a. C-H Functionalization: The Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis with water is an exciting development . MPM’s involvement in this transformation highlights its potential as a substrate for C-H functionalization reactions.

作用機序

Target of Action

Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed antimicrobial effects .

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it is likely that the compound interferes with essential biochemical pathways in microorganisms, leading to their death or inhibition .

Result of Action

The result of the compound’s action is likely the death or inhibition of microorganisms, given the antimicrobial activity of similar compounds . The exact molecular and cellular effects would depend on the specific targets and pathways affected by the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-14(15)16(21)20-10-9-19-17(20)23-12-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLLDMAWUWRUAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)

![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)